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(R)-Gyramide A Hydrochloride -

(R)-Gyramide A Hydrochloride

Catalog Number: EVT-255390
CAS Number:
Molecular Formula: C21H28ClFN2O3S
Molecular Weight: 443.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel bacterial DNA gyrase inhibitor, exhibiting antimicrobial activity and inhibiting bacterial cell division; High Quality Biochemicals for Research Uses
Overview

(R)-Gyramide A Hydrochloride is a chiral compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. It is primarily recognized for its role as a building block in the synthesis of complex molecules and its biological activities, particularly in the context of antibiotic research. This compound is part of a broader class of gyramides, which are known for their ability to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and supercoiling.

Source

(R)-Gyramide A Hydrochloride is derived from natural sources and has been synthesized through various chemical methods. The compound's structure and properties make it an attractive candidate for further research, particularly in medicinal chemistry.

Classification

(R)-Gyramide A Hydrochloride is classified as a small organic molecule with chiral characteristics. Its classification extends to the category of antimicrobial agents, specifically those targeting bacterial DNA gyrase.

Synthesis Analysis

Methods

The synthesis of (R)-Gyramide A Hydrochloride typically involves multiple steps, beginning with the preparation of chiral precursors. The process often includes reactions such as amination, cyclization, and the formation of hydrochloride salts.

  1. Chiral Precursor Preparation: The synthesis starts with the chiral precursor, which is crucial for achieving the desired stereochemistry.
  2. Chemical Reactions: Key reactions include:
    • Amination: Introducing amino groups to form the core structure.
    • Cyclization: Creating cyclic structures that are essential for biological activity.
    • Hydrochloride Salt Formation: Converting the base form into its hydrochloride salt to enhance solubility and stability.

Technical Details

The reaction conditions are meticulously controlled, including parameters such as temperature, pressure, and catalyst choice, to maximize yield and purity. Industrial production often employs large-scale reactors and advanced purification techniques to ensure consistency.

Molecular Structure Analysis

Structure

The molecular structure of (R)-Gyramide A Hydrochloride can be represented as follows:

  • Molecular Formula: C₁₄H₁₈ClN₃O₃S
  • Molecular Weight: Approximately 321.82 g/mol

The structure features a chiral center that contributes to its biological activity and specificity towards bacterial targets.

Data

  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to understand its interaction with biological macromolecules.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis

Types of Reactions

(R)-Gyramide A Hydrochloride participates in several key chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen, typically using agents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen, often employing reducing agents such as sodium borohydride.
  3. Substitution: Functional groups can be replaced through reactions with halogens or nucleophiles.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., sodium borohydride)
  • Nucleophiles (e.g., halogens)

The conditions are optimized for each reaction type to achieve high selectivity and yield.

Mechanism of Action

(R)-Gyramide A Hydrochloride exerts its effects primarily through inhibition of bacterial DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication:

  1. Binding Mechanism: The compound binds specifically to DNA gyrase, inhibiting its activity and preventing supercoiling.
  2. Biological Effects: This inhibition leads to altered chromosome topology, blocking DNA replication and cell division through mechanisms involving the SOS response pathway.

The specificity of (R)-Gyramide A towards gyrase over other topoisomerases enhances its potential as an antibiotic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, enhancing its utility in biological assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with various nucleophiles and electrophiles depending on functional groups present.

Relevant data on melting point, boiling point, and pH stability further characterize this compound's physical properties.

Applications

(R)-Gyramide A Hydrochloride has several significant applications in scientific research:

  1. Antibiotic Development: Explored as a potential therapeutic agent against bacterial infections due to its ability to inhibit DNA gyrase.
  2. Chemical Biology: Serves as a tool for studying DNA topology and the mechanisms of action of gyrase inhibitors.
  3. Synthetic Chemistry: Utilized as a chiral building block in the synthesis of complex organic molecules.

Research continues into optimizing its efficacy and understanding its full range of biological activities, which may lead to new therapeutic strategies against resistant bacterial strains.

Introduction to Bacterial DNA Gyrase as a Therapeutic Target

Mechanistic Role of DNA Gyrase in Bacterial DNA Topology Regulation

DNA gyrase orchestrates topological homeostasis through a sophisticated multi-step mechanism known as the "two-gate model" (Figure 1). This process begins with the enzyme capturing a ~130 base pair DNA segment (G-segment), which wraps around the C-terminal domains (CTDs) of GyrA in a right-handed supercoil [5] [9]. This wrapping positions a second DNA segment (T-segment) above the G-segment at the N-gate formed by the GyrB subunits. ATP binding triggers N-gate closure, trapping the T-segment. Subsequent cleavage of the G-segment creates a double-strand break with 4-base pair stagger, covalently attaching the DNA to GyrA via tyrosine residues [1] [9].

Table 1: Key Functional Domains of DNA Gyrase and Their Roles

SubunitDomainFunctionInhibitor Binding Site
GyrBN-terminal ATPaseATP binding/hydrolysisNovobiocin, Gyramides
TOPRIMDNA cleavage coordinationFluoroquinolones (indirect)
GyrADNA-gateDNA breakage/reunionFluoroquinolones, Simocyclinone
C-terminal (CTD)DNA wrappingSimocyclinone
WHD (winged-helix)DNA binding stabilization-

The T-segment then passes through the cleaved G-segment, traverses the DNA gate, and exits via the C-gate. ATP hydrolysis resets the enzyme for subsequent catalytic cycles. Each complete cycle introduces two negative supercoils at the expense of two ATP molecules [5] [9]. Unlike eukaryotic type II topoisomerases that primarily relax positive supercoils, gyrase uniquely introduces negative supercoils, making it indispensable for bacterial chromosomal organization and function. Recent cryo-EM studies have revealed unprecedented details of this mechanism, showing how gyrase forms a "figure-of-eight" DNA loop through coordinated movements of its protein arms [9]. These structural insights provide critical information for designing next-generation inhibitors.

Historical Context of Gyrase Inhibitors: Fluoroquinolones and Aminocoumarins

The therapeutic exploitation of DNA gyrase began with the accidental discovery of nalidixic acid in 1962, which evolved into the fluoroquinolone class through strategic fluorination and structural optimization [3] [5]. Clinically successful fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) function as "gyrase poisons" by stabilizing the enzyme-DNA cleavage complex. Rather than inhibiting enzyme activity per se, these drugs convert gyrase into a cytotoxic agent by preventing DNA relegation after cleavage, generating persistent double-strand breaks that trigger bacterial cell death via SOS response activation and reactive oxygen species production [1] [5]. While broadly effective, their primary target varies between bacterial species—gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive organisms—a distinction that influences resistance patterns and clinical utility [5].

Aminocoumarins represent the other major class of clinically validated gyrase inhibitors, exemplified by novobiocin (discovered in 1955). These natural products from Streptomyces spp. function as competitive ATPase inhibitors by binding the GyrB nucleotide-binding pocket, preventing ATP hydrolysis essential for the supercoiling cycle [8]. Despite potent activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), their clinical application has been limited by poor solubility, pharmacokinetic challenges, eukaryotic toxicity, and limited Gram-negative coverage due to permeability barriers [8]. Novobiocin was withdrawn from clinical use in 1999, though it remains an important chemical probe for gyrase function.

Table 2: Comparative Analysis of Major DNA Gyrase Inhibitor Classes

PropertyFluoroquinolonesAminocoumarinsGyramides
RepresentativesCiprofloxacin, MoxifloxacinNovobiocin, ClorobiocinGyramide A, (R)-Gyramide A HCl
MechanismCleavage complex stabilizationCompetitive ATPase inhibitionCompetitive ATPase inhibition
Primary TargetGyrA (DNA gate)GyrB (ATPase domain)GyrB (ATPase domain)
SpectrumBroad (Gram+/Gram-)Primarily Gram-positiveEmerging data (E. coli, P. aeruginosa)
Resistance Cross-reactivityHigh (QRDR mutations)Moderate (GyrB mutations)Low (distinct binding)

Emergence of Resistance and Need for Novel Inhibitors

The relentless emergence of resistance to existing gyrase inhibitors represents a critical challenge in anti-infective therapy. Fluoroquinolone resistance primarily arises through mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (e.g., Ser83Leu, Asp87Asn in E. coli) and parC (topoisomerase IV), reducing drug binding affinity [2] [5]. Additional mechanisms include efflux pump upregulation (e.g., AcrAB-TolC in Enterobacteriaceae, AdeIJK in Acinetobacter), plasmid-encoded quinolone resistance determinants (Qnr proteins), and aminoglycoside acetyltransferase variants that modify ciprofloxacin [2] [3]. Similarly, aminocoumarin resistance typically involves mutations in the GyrB ATP-binding pocket (e.g., Asp89Asn) or, less commonly, efflux mechanisms [8].

Resistance development follows distinct evolutionary trajectories depending on the inhibitor class. For fluoroquinolones, target-site mutations (Stage I) typically precede efflux upregulation (Stage II) [2]. In stark contrast, resistance to newer ATP-competitive inhibitors like the TriBE inhibitor GP6 emerges through efflux pump derepression as the initial adaptation, with target mutations appearing later or not at all [2]. This fundamental difference in resistance evolution highlights the therapeutic potential of novel chemotypes that bypass existing resistance mechanisms.

(R)-Gyramide A hydrochloride emerges in this context as a structurally and mechanistically distinct gyrase inhibitor. Discovered through targeted screening, it exhibits competitive inhibition of the GyrB ATPase domain (IC₅₀ = 875 μM) without cross-resistance to fluoroquinolones or aminocoumarins [1] [10]. Its unique binding mode and antibacterial profile position it as a promising scaffold for circumventing existing resistance mechanisms, particularly in Gram-negative pathogens where novel therapeutic options are urgently needed.

Properties

Product Name

(R)-Gyramide A Hydrochloride

IUPAC Name

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride

Molecular Formula

C21H28ClFN2O3S

Molecular Weight

443.0 g/mol

InChI

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1

InChI Key

LLHBXQVGBTVEDP-FSRHSHDFSA-N

SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl

Synonyms

(R)-534F6; 5-Fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-nenzenesulfonamide

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl

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